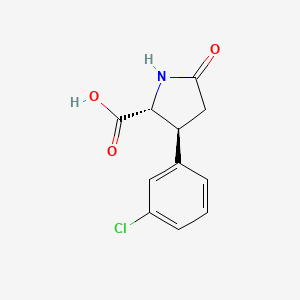

(2R,3S)-3-(3-Chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3S)-3-(3-Chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid, also known as Gabapentin, is a pharmaceutical drug that is primarily used to treat seizures and neuropathic pain. It was first approved by the FDA in 1993, and since then, it has become a widely prescribed medication.

Scientific Research Applications

Complexation of Nucleotide Bases

Research by Zimmerman, Wu, and Zeng (1991) explored molecular tweezers with active site carboxylic acids, which can form complexes through hydrogen bonds and a-stacking interactions with nucleotide bases like adenine. This study highlights the potential of (2R,3S)-3-(3-Chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid in molecular recognition and complexation of nucleobases, a fundamental aspect of biochemical and pharmaceutical research (Zimmerman, Wu, & Zeng, 1991).

Chiral Resolving Agents

Piwowarczyk et al. (2008) investigated enantiomers of a similar compound, (2R∗,3R∗)-1-methyl-5-oxo-2-phenyltetrahydro-1H-pyrrolidine-3-carboxylic acid, for their use as chiral resolving agents. This research suggests that derivatives of (2R,3S)-3-(3-Chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid could serve as effective tools in the resolution of chiral compounds, which is crucial in the synthesis of enantiomerically pure pharmaceuticals (Piwowarczyk et al., 2008).

Catalysis in Organic Synthesis

The work of Neely and Rovis (2014) on Rh(III)-catalyzed decarboxylative coupling involving carboxylic acids, similar in structure to (2R,3S)-3-(3-Chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid, reveals its potential application in organic synthesis. This study indicates the utility of such compounds in catalyzing the formation of complex organic structures, which is significant in the development of new synthetic methodologies (Neely & Rovis, 2014).

Esterification Reactions

Research by Takimoto et al. (1981) on the esterification of carboxylic acids, which are structurally related to (2R,3S)-3-(3-Chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid, demonstrates its potential application in facilitating esterification reactions. This can be particularly valuable in the field of organic chemistry for the synthesis of esters, which are important in various industrial applications (Takimoto et al., 1981).

properties

IUPAC Name |

(2R,3S)-3-(3-chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO3/c12-7-3-1-2-6(4-7)8-5-9(14)13-10(8)11(15)16/h1-4,8,10H,5H2,(H,13,14)(H,15,16)/t8-,10+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGCXWZBBWWUORU-WCBMZHEXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(NC1=O)C(=O)O)C2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](NC1=O)C(=O)O)C2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Benzenesulfonyl)-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]quinoline](/img/structure/B2445058.png)

![(E)-N'-(3-(morpholinosulfonyl)phenyl)-1H-benzo[d]imidazole-2-carbohydrazonoyl cyanide](/img/structure/B2445067.png)

![1-(4-chlorophenyl)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2445070.png)

![N-(2,5-dimethoxyphenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2445075.png)

![3-allyl-2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2445076.png)

![3-[(4-chlorophenyl)methyl]-7-(3-methylpiperidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)

![3-[(5-Thioxo-4-phenethyl-1H-1,2,4-triazole-3-yl)methyl]benzothiazole-2(3H)-one](/img/structure/B2445081.png)